(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone
Description
(3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone is a fluorinated benzophenone derivative featuring a piperidine-piperidinylcarbonyl scaffold. Its structure includes a 3-fluorophenyl group attached to a ketone-linked bis-piperidine system, which may enhance lipophilicity and influence binding interactions in biological systems.
Purification typically employs chromatographic methods with solvents like hexane/EtOAc/MeOH/NH3(aq) .
Properties
Molecular Formula |
C18H23FN2O2 |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[1-(3-fluorobenzoyl)piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H23FN2O2/c19-16-8-4-6-14(12-16)17(22)21-11-5-7-15(13-21)18(23)20-9-2-1-3-10-20/h4,6,8,12,15H,1-3,5,7,9-11,13H2 |
InChI Key |
LEORBTNGBIKLJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)C(=O)C3=CC(=CC=C3)F |
solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone typically involves the following steps:
Formation of the Piperidinylcarbonyl Intermediate: The initial step involves the reaction of piperidine with a suitable carbonyl compound, such as phosgene or a chloroformate, to form the piperidinylcarbonyl intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with a fluorophenyl derivative, such as 3-fluorobenzoyl chloride, under basic conditions to introduce the fluorophenyl group.
Final Coupling Reaction: The final step involves coupling the fluorophenyl intermediate with another piperidine derivative, often under catalytic conditions, to form the desired compound.
Industrial Production Methods
Industrial production of (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Formation of piperidinyl ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the fluorophenyl ring.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C18H23FN2O2
- Molecular Weight : 320.39 g/mol
- Structure : The compound features a fluorophenyl group attached to a piperidine ring that is further substituted with another piperidine moiety via a carbonyl linkage.
CNS Disorders
The compound has been studied for its potential effects on the central nervous system (CNS). Its structural characteristics suggest it may act as a modulator of neurotransmitter systems, particularly those involving glutamate and serotonin receptors. Research indicates that compounds with similar piperidine structures can enhance cognitive function and exhibit neuroprotective properties.
Antidepressant Activity
In vitro studies have demonstrated that (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone may influence serotonin uptake, suggesting potential antidepressant effects. The presence of the fluorine atom enhances lipophilicity, which may improve the compound's ability to cross the blood-brain barrier.
Analgesic Properties
Preliminary studies indicate that the compound could serve as an analgesic agent by modulating pain pathways in the nervous system. Its interaction with nociceptin/orphanin FQ receptors has been highlighted in related compounds, suggesting that it might also play a role in pain management strategies.
Study 1: CNS Activity
A study focusing on the CNS activity of piperidine derivatives found that compounds similar to (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone exhibited significant modulation of metabotropic glutamate receptors. This suggests potential applications in treating neurodegenerative diseases and cognitive disorders.
Study 2: Antidepressant Effects
Research conducted on related compounds demonstrated that modifications in the piperidine structure significantly influenced their antidepressant efficacy. The incorporation of fluorine was found to enhance binding affinity to serotonin transporters, indicating that (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone could be a candidate for further development as an antidepressant.
Study 3: Pain Management
In vitro assays have shown that this compound can inhibit specific enzyme activities associated with pain signaling pathways. Further exploration into its analgesic properties could lead to novel treatments for chronic pain conditions.
Mechanism of Action
The mechanism of action of (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidinylcarbonyl moiety can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Fluorine Position : The 3-fluorophenyl group in the target compound contrasts with 4-fluorophenyl analogs (e.g., Compound 11 and ADX47273). The meta-substitution may alter electronic effects (e.g., reduced electron-withdrawing impact compared to para-fluorine) and steric interactions in receptor binding .
- Linker and Scaffold: Unlike compounds with hexyloxy (Compound 11) or thioether linkers (Compound 75), the target compound employs a rigid bis-piperidine scaffold.
- The bis-piperidine system in the target may favor interactions with hydrophobic binding pockets in enzymes or receptors .
Key Research Findings
Pharmacological Relevance
- Fluorinated benzophenones, including the target compound, are prioritized in drug discovery for their metabolic stability and ability to penetrate the blood-brain barrier .
Structure-Activity Relationship (SAR) Trends
- Substituent Effects: Para-fluorine in Compound 11 enhances cholinesterase affinity compared to non-fluorinated analogs. The target’s meta-fluorine may offer a balance between potency and solubility .
- Scaffold Rigidity : The bis-piperidine system in the target compound may reduce off-target interactions compared to flexible linkers in Compounds 75 and 29 .
Biological Activity
The compound (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone , with the molecular formula , has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a fluorophenyl group attached to a piperidine backbone with a carbonyl functionality. The presence of the fluorine atom is notable for its influence on the compound's pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H23FN2O2 |
| Molecular Weight | 316.39 g/mol |
| LogP | 3.5 |
| Solubility in Water | Low |
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly the serotonin and dopamine receptors. The piperidine moiety is known to enhance binding affinity and selectivity towards these receptors, which may explain the biological activity observed in related compounds.
Antidepressant Effects
A study highlighted the potential antidepressant properties of piperidine derivatives, suggesting that modifications such as fluorination can enhance receptor affinity. Specifically, the incorporation of fluorine in the phenyl ring increases binding affinity to serotonin receptors, which is critical for antidepressant activity .
Analgesic Properties
The analgesic effects of similar piperidine compounds have been documented. For instance, compounds structurally related to (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone have shown efficacy in pain models by modulating opioid receptors .
Anti-inflammatory Activity
Research into anti-inflammatory properties has revealed that certain piperidine derivatives exhibit significant inhibition of pro-inflammatory cytokines. This suggests that (3-Fluorophenyl)[3-(piperidin-1-ylcarbonyl)piperidin-1-yl]methanone may also possess similar anti-inflammatory capabilities .
Study 1: Serotonin Receptor Modulation
A recent investigation into a series of piperidine derivatives demonstrated that fluorinated variants exhibited enhanced selectivity for the 5-HT1D receptor , indicating a promising pathway for developing new antidepressants .
Study 2: Pain Management
Clinical trials involving piperidine-based compounds have shown positive results in managing chronic pain conditions, with some derivatives achieving significant reductions in pain scores compared to placebo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
